molecular formula C13H13FO2 B7997671 3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol

3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7997671
M. Wt: 220.24 g/mol
InChI Key: LLNCRDBFQYKVGM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C13H13FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position Additionally, the methanol group is attached to a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde and 5-methyl-2-furylmethanol.

    Grignard Reaction: The 3-fluoro-4-methylbenzaldehyde undergoes a Grignard reaction with a Grignard reagent derived from 5-methyl-2-furylmethanol. This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.

    Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: The major product is 3-fluoro-4-methylphenyl-(5-methyl-2-furyl)ketone.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenylmethanol: Lacks the 5-methyl-2-furyl group.

    4-Methylphenyl-(5-methyl-2-furyl)methanol: Lacks the fluorine atom.

    3-Fluoro-4-methylphenyl-(2-furyl)methanol: Lacks the methyl group on the furan ring.

Uniqueness

3-Fluoro-4-methylphenyl-(5-methyl-2-furyl)methanol is unique due to the presence of both the fluorine atom and the 5-methyl-2-furyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-3-5-10(7-11(8)14)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNCRDBFQYKVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=C(O2)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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